2-Fluoro-5-nitrothiophene
Description
Significance of the Thiophene (B33073) Ring System in Heterocyclic Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in heterocyclic chemistry. Its significance stems from its presence in a vast array of natural products and synthetic compounds with diverse applications. The aromaticity of the thiophene ring, arising from the delocalization of six π-electrons, imparts a degree of stability, yet it also possesses a unique reactivity profile compared to its carbocyclic analog, benzene. The sulfur atom influences the ring's electronics and geometry, making it a versatile building block in medicinal chemistry and materials science. Thiophene derivatives are integral components of many pharmaceuticals, agrochemicals, and organic electronic materials, including conducting polymers and organic light-emitting diodes (OLEDs).
Contextualization of Fluorine and Nitro Group Functionalities on Aromatic Systems
The introduction of fluorine atoms and nitro groups onto aromatic systems dramatically alters their physicochemical properties and reactivity. Fluorine, the most electronegative element, exerts a strong inductive effect, withdrawing electron density from the aromatic ring. This can significantly impact the acidity of nearby protons and the susceptibility of the ring to nucleophilic attack. Furthermore, the small size of the fluorine atom allows it to often act as a bioisostere for a hydrogen atom, a substitution that can enhance metabolic stability and binding affinity in drug candidates.
The nitro group (NO₂) is one of the most powerful electron-withdrawing groups. Its presence on an aromatic ring deactivates the system towards electrophilic substitution and, conversely, activates it for nucleophilic aromatic substitution (SNAr). This strong deactivation is a result of both a powerful inductive effect and a significant resonance effect, which delocalizes the ring's π-electrons into the nitro group. The combination of fluorine and a nitro group on the same aromatic scaffold, as seen in 2-fluoro-5-nitrothiophene, creates a highly electron-deficient system with unique reactivity.
Overview of Research Trajectories for Electron-Deficient Heteroaromatics
Research into electron-deficient heteroaromatics is a vibrant and rapidly evolving field. The primary focus is on leveraging their unique electronic properties for various applications. A major research trajectory involves their use as building blocks in the synthesis of complex organic molecules. The enhanced reactivity of these systems towards nucleophiles makes them valuable intermediates for introducing a wide range of functional groups.
Another significant area of investigation is their application in materials science. The electron-deficient nature of these heterocycles makes them excellent candidates for use as n-type semiconductors in organic electronics. This is a critical area of development, as high-performance and stable n-type organic materials are less common than their p-type counterparts. Furthermore, the photophysical properties of electron-deficient heteroaromatics are of great interest, with potential applications in sensors, probes, and optoelectronic devices. The study of compounds like this compound contributes to a deeper understanding of structure-property relationships in this important class of molecules and paves the way for the design of next-generation materials with tailored functionalities.
Properties
IUPAC Name |
2-fluoro-5-nitrothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLPMPYAUPRKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312522 | |
| Record name | 2-Fluoro-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29669-48-5 | |
| Record name | 2-Fluoro-5-nitrothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29669-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Nitrothiophene
Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrothiophene
The presence of a strongly electron-withdrawing nitro group and a good leaving group (fluorine) makes this compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions proceeds via a stepwise addition-elimination mechanism. The initial step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the electron-withdrawing nitro group. In the subsequent step, the leaving group is expelled, and the aromaticity of the thiophene (B33073) ring is restored.
This compound exhibits reactivity towards a range of nucleophiles, including thiols, amines, and alkoxides. The reaction with amines, such as piperidine, has been a subject of study to understand the kinetics and mechanisms of SNAr reactions in various solvents. acs.orgnih.gov For instance, the reaction of 2-L-5-nitrothiophenes with amines like pyrrolidine, piperidine, and morpholine (B109124) has been investigated in different solvent systems, including ionic liquids. nih.gov These studies reveal that the nature of the amine significantly influences the reaction rate.
The reaction with thiols is another important transformation. For example, the reaction of this compound with sodium thiophenoxide has been compared with other 2-halogeno-5-nitrothiophenes to assess the leaving group effect. acs.org Furthermore, the reaction of 2,5-dicarbonyl 3-nitrothiophenes with thiolates demonstrates the feasibility of nucleophilic aromatic substitution of the nitro group itself, highlighting the versatility of thiophene derivatives in SNAr chemistry. mdpi.com
Alkoxides also serve as effective nucleophiles in reactions with activated thiophenes. The reaction of 2-methoxy-3,5-dinitrothiophene with secondary amines has been studied, providing insights into the substitution of a methoxy (B1213986) group. researchgate.net While direct studies on this compound with a wide array of alkoxides are less common in the provided context, the general principles of SNAr reactions suggest that alkoxides would react readily, with the rate being dependent on the specific alkoxide and reaction conditions.
The table below summarizes the types of nucleophiles that react with this compound and its analogs.
| Nucleophile Type | Specific Example(s) | Product Type |
| Amines | Piperidine, Pyrrolidine, Morpholine | 2-Amino-5-nitrothiophenes |
| Thiols | Sodium thiophenoxide, Thioglycolic acid esters | 2-Thioether-5-nitrothiophenes |
| Alkoxides | Sodium methoxide | 2-Alkoxy-5-nitrothiophenes |
Kinetic studies are crucial for elucidating the mechanism of SNAr reactions. For 2-halogeno-5-nitrothiophenes, including the fluoro derivative, kinetic measurements have been performed to determine rate constants and understand the factors influencing reaction rates. acs.org The kinetics of the reactions of 2-L-5-nitro-3-X-thiophenes with primary and secondary amines in methanol (B129727) have been studied to gather information on the effects of substituents. rsc.org
Typically, the reactions are monitored spectrophotometrically by observing the formation of the product over time. uchile.cl Under pseudo-first-order conditions (with a large excess of the nucleophile), the observed rate constant (kobsd) can be determined. uchile.clacs.org The second-order rate constant (k) is then calculated from the slope of the plot of kobsd versus the nucleophile concentration. acs.org
Kinetic data from the reactions of 2-L-5-nitrothiophenes with various amines in different solvents, including ionic liquids, have been reported. These studies show that the reaction rates are significantly affected by the solvent and the nature of the amine. nih.gov For example, reactions in ionic liquids are generally faster than in conventional solvents like methanol or benzene. nih.gov
The table below presents hypothetical rate constant data to illustrate the effect of the nucleophile and solvent on the reaction rate of a generic 2-substituted-5-nitrothiophene.
| Nucleophile | Solvent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| Piperidine | Methanol | 0.15 |
| Piperidine | Benzene | 0.05 |
| Piperidine | [bmim][BF4] | 0.85 |
| Pyrrolidine | Methanol | 0.25 |
| Morpholine | Methanol | 0.08 |
Note: The data in this table is illustrative and based on general trends observed in the literature. nih.gov
Substituents on the thiophene ring can significantly influence the reactivity and regioselectivity of SNAr reactions. The nitro group at the 5-position is a powerful activating group, making the 2-position more susceptible to nucleophilic attack by withdrawing electron density from the ring. saskoer.ca
The effect of substituents at the 3-position of 2-L-5-nitrothiophenes has been systematically studied. rsc.org These "ortho-like" substituents can exert both electronic and steric effects. However, studies have shown that for many substituents, the electronic effects are more dominant than steric hindrance. rsc.org
Regioselectivity, which determines the position of nucleophilic attack, is primarily governed by the directing effects of the substituents present on the aromatic ring. youtube.com In this compound, the strong electron-withdrawing nitro group directs the nucleophile to the 2-position, leading to the substitution of the fluorine atom.
The "element effect," which compares the reactivity of different halogens as leaving groups (F, Cl, Br, I), is another important aspect. Generally, in SNAr reactions, the bond to the leaving group is not broken in the rate-determining step, so the reactivity order does not necessarily follow the C-X bond strength. acs.org The high reactivity of fluoroarenes in SNAr reactions is well-established and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack.
A key feature of the SNAr mechanism is the formation of a Meisenheimer complex, a stable anionic σ-adduct. nih.govlibretexts.org This intermediate is formed by the addition of the nucleophile to the electron-deficient aromatic ring. mdpi.com The presence of strong electron-withdrawing groups, such as the nitro group in this compound, is essential for the stabilization of this complex. researchgate.netmdpi.com
The formation of Meisenheimer complexes can sometimes be observed and characterized spectroscopically, particularly when the complex is sufficiently stable. researchgate.net For instance, the UV-visible spectra of some dinitroanilines in the presence of a base are consistent with the reversible formation of Meisenheimer complexes. researchgate.net While direct spectroscopic evidence for the Meisenheimer complex of this compound is not detailed in the provided search results, its formation is an accepted part of the SNAr mechanism for this type of compound. uchile.cl
In some cases, particularly with bidentate nucleophiles, stable spirocyclic Meisenheimer complexes can be formed. mdpi.com These complexes provide valuable models for studying the structure and stability of these key intermediates.
The solvent plays a critical role in the kinetics and mechanism of SNAr reactions. uchile.clresearchgate.net The rate of reaction can be dramatically affected by the polarity of the solvent and its ability to solvate the reactants and the charged intermediate. nih.govresearchgate.net
Dipolar aprotic solvents, such as dimethylsulfoxide (DMSO) and hexamethylphosphoramide (B148902) (HMPA), are generally excellent solvents for SNAr reactions because they can effectively solvate the cationic counter-ion of the nucleophile while poorly solvating the anionic nucleophile, thus increasing its reactivity. uchile.clresearchgate.net They also stabilize the charged Meisenheimer complex. uchile.cl
In contrast, protic solvents like alcohols can decrease the rate of reaction by forming hydrogen bonds with the nucleophile, which stabilizes it and reduces its nucleophilicity. nih.gov However, the specific effect of the solvent can be complex and depends on the interplay of various factors, including the nature of the nucleophile and the substrate. researchgate.netnih.gov
Recent studies have explored the use of room-temperature ionic liquids (RTILs) as solvents for SNAr reactions of nitrothiophenes. nih.gov These studies have shown that reactions are often faster in RTILs compared to conventional molecular solvents. This rate enhancement is attributed to the high polarity of the ionic liquids and their ability to stabilize the Meisenheimer complex. nih.govuchile.cl
The table below illustrates the general effect of different solvent classes on SNAr reaction rates.
| Solvent Class | Examples | General Effect on Rate | Rationale |
| Dipolar Aprotic | DMSO, DMF, Acetonitrile | Rate Enhancement | Poorly solvates nucleophile, stabilizing charged intermediate. uchile.clresearchgate.net |
| Protic | Water, Methanol, Ethanol | Rate Decrease | Solvates nucleophile through hydrogen bonding, reducing its reactivity. nih.gov |
| Nonpolar | Benzene, Toluene, Hexane | Slow Rate | Poor solubility of charged species and intermediates. acsgcipr.org |
| Ionic Liquids | [bmim][BF4], [bmim][PF6] | Significant Rate Enhancement | High polarity and ability to stabilize the Meisenheimer complex. nih.gov |
Reactions Involving the Nitro Group
While the primary reactivity of this compound in the context of the provided information is nucleophilic aromatic substitution of the fluorine atom, the nitro group itself can undergo chemical transformations. Aromatic nitro compounds are versatile intermediates in organic synthesis. sci-hub.sescispace.com
One of the most common reactions of the nitro group is its reduction to an amino group. This transformation can be achieved using various reducing agents, such as metals (e.g., tin, iron) in acidic media or catalytic hydrogenation. The resulting aminothiophenes are valuable building blocks for the synthesis of more complex heterocyclic compounds and have applications in medicinal chemistry.
The nitro group can also be displaced in nucleophilic aromatic substitution reactions, although this typically requires strong activation and specific reaction conditions. For example, the reaction of 3-nitrothiophene-2,5-dicarboxylic acid esters with thiolates results in the substitution of the nitro group. mdpi.com
Furthermore, the nitro group plays a crucial role in the biological activity of some nitrothiophenes, where it can be enzymatically reduced to cytotoxic species. researchgate.netresearchgate.net While outside the direct scope of chemical reactivity, this highlights the importance of the nitro group's chemical transformations in other scientific fields. In some instances, the nitro group can participate in condensation reactions, for example, the aldehyde group of 5-nitrothiophene-2-carboxaldehyde (B54426) can react with amines to form imines. smolecule.com
Selective Reduction to Amino Thiophene Derivatives
The conversion of the nitro group in this compound to an amino group is a critical transformation for synthesizing various derivatives. The presence of the nitro group is essential for certain biological activities, and its reduction to an amine provides a key intermediate for further functionalization. For instance, the activity of some 5-nitrothiophene compounds is linked to the C-5 nitro group, as its removal or relocation to the C-3 position can lead to inactivity. nih.gov
Standard reduction methods can be employed to selectively reduce the nitro group while preserving the fluorine atom and the thiophene ring. Common reducing agents for converting aromatic nitro compounds to amines include catalytic hydrogenation (e.g., H₂ over a palladium catalyst), or metal-based reductions such as with tin(II) chloride in hydrochloric acid or iron powder. tandfonline.com A metal-free approach using bis(pinacolato)diboron (B136004) (B₂pin₂) in a methanol/water solvent system has also been developed for the rapid and chemoselective reduction of various aromatic nitro compounds. doi.org
However, some reduction conditions can lead to more complex reactions. The use of zinc and acetic acid, while capable of forming the intermediate 2-aminothiophene, can also induce a remarkable dearomatization and fragmentation of the thiophene ring. researchgate.net
| Reagent(s) | Substrate (Analog) | Product | Notes | Reference(s) |
|---|---|---|---|---|
| Reduced Fe powder, FeSO₄·6H₂O | Ethyl 2-nitrothiophene-3-acetate | Ethyl 2-aminothiophene-3-acetate | Reaction performed in dioxane/water under reflux. | tandfonline.com |
| SnCl₂ / HCl | 2-Nitrothiophene (B1581588) | 2-Aminothiophene | A standard method for nitro group reduction. | |
| H₂ / Pd catalyst | 2-Nitrothiophene | 2-Aminothiophene | Common catalytic hydrogenation method. | |
| B₂pin₂, NaOH | Aromatic Nitro Compounds | Aromatic Amines | Metal-free reduction, compatible with various functional groups including halogens. | doi.org |
| Zn / Acetic Acid | 2-Nitrothiophene derivative | 2-Aminothiophene (intermediate) | Can lead to subsequent ring-opening and fragmentation. | researchgate.net |
Transformations to Other Nitrogen-Containing Functionalities
The nitro group of this compound can be transformed into other nitrogen-containing functional groups through multi-step reduction processes. The complete reduction to an amine proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov While often transient, these intermediates can sometimes be isolated or trapped. The controlled reduction of nitroaromatic compounds can provide access to these functionalities. sci-hub.se
For example, the bioreductive activation of nitroaromatic drugs is a key mechanism of their action, proceeding through the formation of these reactive nitrogen species. nih.gov The reduction of a nitro group can lead to a nitronate anion, which can then undergo further reactions, such as hydrolysis via a Nef-type reaction to form a carbonyl compound or elimination of nitrous acid. nih.gov These transformations highlight the versatility of the nitro group as a synthetic handle beyond simple reduction to an amine.
Reactions Involving the Thiophene Ring
The electronic properties of this compound dictate the reactivity of the thiophene ring. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.
Further Functionalization at Unsubstituted Positions
Electrophilic aromatic substitution on the thiophene ring is generally directed to the C2 and C5 positions. numberanalytics.com In this compound, these positions are already substituted. Furthermore, the nitro group is strongly deactivating, making conventional electrophilic substitution at the remaining C3 and C4 positions challenging. googleapis.com
Conversely, the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution of hydrogen, particularly at positions ortho or para to the nitro group. For this compound, this corresponds to the C4 position. A key reaction in this category is the Vicarious Nucleophilic Substitution (VNS), which allows for the introduction of carbon substituents onto electron-deficient aromatic rings. organic-chemistry.org The VNS reaction of 2-nitrothiophene with carbanions, such as that derived from chloromethyl phenyl sulfone, occurs at the C3 position. nih.govclockss.org For this compound, while the fluorine atom at C2 could be a target for nucleophilic substitution (SₙAr), VNS provides a pathway to functionalize the C-H bonds at the unsubstituted positions. It has been noted that in halonitroarenes, VNS is often faster than the substitution of the halogen, with the exception of fluoro-substituted compounds where the fluoride (B91410) is a better leaving group. organic-chemistry.org
Another approach involves the alkylation of 2-nitrothiophene, which has been shown to proceed via the formation of an initial carbanion at the C3 position, followed by trapping with an electrophile like ethyl chloroacetate. tandfonline.com
| Reaction Type | Reagent(s) | Substrate (Analog) | Position of Functionalization | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Vicarious Nucleophilic Substitution (VNS) | Chloromethyl phenyl sulfone, t-BuOK | 2-Nitrothiophene | C3 | 3-(Phenylsulfonylmethyl)-2-nitrothiophene | clockss.org |
| Alkylation | 1. Potassium-t-butoxide 2. Ethyl chloroacetate | 2-Nitrothiophene | C3 | Ethyl 2-nitrothiophene-3-acetate | tandfonline.com |
| Vicarious Nucleophilic Substitution (VNS) | Various carbanions | 2-Nitrothiophene | C3 | σ-adduct at C3 | nih.gov |
Ring-Opening Reactions and Rearrangements
The electron-deficient thiophene ring in nitrothiophenes is susceptible to cleavage under certain nucleophilic or reductive conditions, demonstrating a non-benzenoid character. arkat-usa.orgresearchgate.net These ring-opening reactions provide access to highly functionalized, linear building blocks.
One notable pathway involves the reaction of 2-nitrothiophene with secondary amines, such as pyrrolidine, in the presence of silver nitrate (B79036) (AgNO₃). researchgate.netscribd.comacs.org This treatment results in the cleavage of a carbon-sulfur bond to form a linear nitrobutadiene derivative, which can be isolated after trapping the resulting thiolate with an alkyl halide. researchgate.netacs.org The silver nitrate is believed to facilitate the C-S bond breakage through coordination with the sulfur atom and also acts as a scavenger for the thiolate. researchgate.net
A different type of ring-opening occurs under specific reductive conditions. The treatment of a 2-nitrothiophene derivative with zinc in acetic acid, while initially reducing the nitro group to an amine, can proceed to cause dearomatization and fragmentation of the ring, ultimately yielding acyclic nitriles. researchgate.net This transformation underscores the instability of the thiophene ring under conditions that generate the corresponding aminothiophene.
| Reagent(s) | Substrate (Analog) | Reaction Type | Product Type | Reference(s) |
|---|---|---|---|---|
| Secondary Amine (e.g., Pyrrolidine), AgNO₃, Alkyl Halide | 2-Nitrothiophene | Nucleophilic Ring-Opening | Asymmetrically functionalized nitrobutadienes | researchgate.netacs.org |
| Zinc, Acetic Acid | 2-Nitrothiophene derivative | Reductive Ring-Opening / Fragmentation | Acyclic nitriles | researchgate.net |
Theoretical and Computational Chemistry of 2 Fluoro 5 Nitrothiophene
Electronic Structure Analysis and Molecular Orbital Theory
Electronic structure analysis is fundamental to understanding the intrinsic properties of a molecule. Through methods rooted in molecular orbital theory, it is possible to visualize the distribution of electrons and predict the most probable sites for chemical reactions.
Frontier Molecular Orbital (FMO) theory is a critical tool in quantum chemistry for predicting the reactivity of molecules. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comedu.krd Conversely, a small energy gap is associated with high chemical reactivity and lower kinetic stability, as the molecule is more easily polarizable. ijarset.commdpi.com
Computational studies, typically employing Density Functional Theory (DFT), are used to calculate these orbital energies. For instance, DFT calculations on related nitrothiophene derivatives provide a framework for understanding 2-Fluoro-5-nitrothiophene. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom is expected to significantly lower the energy of both the HOMO and LUMO orbitals.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Related Nitrothiophene Compound Data presented for a structurally related compound as an example.
Source: Adapted from data on 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. researchgate.net
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.orgscribd.com They are invaluable for predicting how molecules will interact, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The map is colored according to the electrostatic potential: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential. researchgate.netyoutube.com
For this compound, the MEP map is expected to show distinct regions of charge polarization.
Negative Potential (Red): The oxygen atoms of the nitro group and the fluorine atom are highly electronegative. These areas will exhibit a strong negative electrostatic potential, making them sites for interaction with electrophiles.
Positive Potential (Blue): The potent electron-withdrawing effect of the nitro group (–NO₂) significantly reduces the electron density of the thiophene (B33073) ring. This effect, combined with the electronegativity of the fluorine atom, creates a highly electron-deficient (electrophilic) aromatic system. Consequently, the carbon atoms of the thiophene ring, particularly those adjacent to the nitro group, are expected to show a strong positive potential, marking them as the primary targets for nucleophilic attack.
This charge distribution is central to the characteristic reactivity of this compound, especially in nucleophilic aromatic substitution reactions.
Quantum Chemical Descriptors and Reactivity Prediction
From the foundational HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated using DFT. These descriptors quantify various aspects of a molecule's reactivity and provide a more nuanced picture than FMO analysis alone. edu.krdacs.org
Several key descriptors help to predict the chemical behavior of this compound:
Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the energy gap (η = (ELUMO - EHOMO) / 2). edu.krdijarset.com Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity. irjweb.com Softness is the reciprocal of hardness (S = 1 / 2η) and is associated with higher reactivity. irjweb.comijarset.com
Electronegativity (χ) and Chemical Potential (μ) : Electronegativity is the power of an atom or molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). The chemical potential itself is the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2). edu.krd
Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, measuring its electrophilic power. It is defined as ω = μ² / 2η. edu.krdijarset.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.com Given the electron-deficient nature of its thiophene ring, this compound is expected to have a high electrophilicity index.
Table 2: Illustrative Global Reactivity Descriptors for a Related Nitrothiophene Compound Data derived from the illustrative values in Table 1.
Source: Calculated from values in Table 1, based on formulas from various studies. edu.krdijarset.comruc.dk
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and calculating activation energies. For electron-deficient aromatic compounds like this compound, the predominant reaction is Nucleophilic Aromatic Substitution (SNAr).
Theoretical studies on the SNAr reactions of similar nitrothiophenes with nucleophiles (e.g., amines) show that the reaction proceeds via a two-step mechanism. researchgate.netmdpi.com
Formation of a Meisenheimer Complex: The nucleophile attacks the electron-poor thiophene ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Computational modeling can optimize the geometry of this intermediate.
Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (in this case, the fluoride (B91410) ion).
Computational analysis can determine the energy profile of this entire pathway, including the energies of the reactants, transition states, the Meisenheimer intermediate, and the products. researchgate.net The decomposition of the Meisenheimer complex is often the rate-determining step. researchgate.net Calculations have shown that for a reaction between a nitrothiophene and an amine, the uncatalyzed barrier for this decomposition can be significant (e.g., ~28 kcal/mol), but can be substantially lowered by the presence of a base catalyst. researchgate.net
Solvent Effects and Continuum Models in Computational Studies
Reactions are rarely performed in the gas phase; the solvent environment can significantly influence molecular properties and reactivity. Computational studies must account for these effects to provide realistic predictions. edu.krd
Continuum models are a common and efficient method for simulating solvent effects. tandfonline.com These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. The solute molecule is placed in a cavity within this dielectric continuum. rsc.org Several variations of the Polarizable Continuum Model (PCM) are widely used:
IEF-PCM (Integral Equation Formalism PCM): A popular method for calculating solvent effects on molecular properties and reaction energies. tandfonline.com
CPCM (Conductor-like Polarizable Continuum Model): Often used for calculations in polar solvents like water and acetonitrile. nih.gov
These models allow for the calculation of properties such as optimized geometries, FMO energies, and reaction energy profiles in various solvents. edu.krdresearchgate.net Studies on related thiophenes have shown that the HOMO-LUMO energy gap can change depending on the polarity of the solvent. For example, the energy gap for tetrathiafulvalene (B1198394) (TTF) was found to be higher in water (a polar solvent) compared to the gas phase, indicating that electron transfer becomes harder in a polar environment for that specific molecule. edu.krd For this compound, such models are essential for accurately predicting its behavior in different reaction media.
Table of Compounds Mentioned
Non-Linear Optical (NLO) Properties Prediction
The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in optoelectronic technologies such as optical data storage, frequency conversion, and photonic switches. researchgate.net For a molecule to exhibit NLO properties, it typically requires a substantial change in dipole moment upon electronic excitation, a characteristic often found in molecules with a donor-π-acceptor (D-π-A) architecture. In the case of this compound, the nitro group (-NO₂) acts as a strong electron-withdrawing group (acceptor), while the thiophene ring serves as the π-conjugated bridge. The fluorine atom, with its inductive electron-withdrawing effect, can further modulate the electronic properties of the molecule, influencing the intramolecular charge transfer (ICT) and, consequently, the NLO response.
Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and understanding the NLO properties of molecules. researchgate.netnih.gov The key parameters that quantify the NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are typically calculated using a finite field approach within a DFT framework. The choice of functional and basis set is crucial for obtaining accurate predictions. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is commonly employed for such calculations. tandfonline.comresearchgate.net
The first-order hyperpolarizability (β) is of particular interest as it is the molecular property responsible for second-harmonic generation (SHG), a primary NLO phenomenon. A larger β value indicates a stronger NLO response. The magnitude of β is critically dependent on the extent of intramolecular charge transfer from the donor to the acceptor part of the molecule. A smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap is generally associated with a larger β value, as it facilitates electronic transitions. researchgate.net The introduction of a nitro group to a thiophene ring is known to significantly decrease the HOMO-LUMO energy gap, thereby enhancing the potential for a significant NLO response. researchgate.netbeilstein-journals.org
The predicted NLO properties of this compound, based on typical computational results for similar molecules, are summarized in the following tables. These values are illustrative and represent what would be expected from a standard DFT calculation.
Table 1: Predicted Electric Dipole Moment Components and Total Dipole Moment (μ) of this compound
| Dipole Moment Component | Predicted Value (Debye) |
| µx | Value |
| µy | Value |
| µz | Value |
| µtotal | Value |
| Note: The values in this table are placeholders and would be determined through quantum chemical calculations. The total dipole moment is calculated as µ_total = (µ_x² + µ_y² + µ_z²)1/2. |
Table 2: Predicted Linear Polarizability Components and Average Polarizability (α) of this compound
| Polarizability Component | Predicted Value (a.u.) |
| αxx | Value |
| αxy | Value |
| αyy | Value |
| αxz | Value |
| αyz | Value |
| αzz | Value |
| <α> | Value |
| Note: The values in this table are placeholders. The average polarizability is calculated as <α> = (α_xx + α_yy + α_zz) / 3. |
Table 3: Predicted First-Order Hyperpolarizability Components and Total Hyperpolarizability (β) of this compound
| Hyperpolarizability Component | Predicted Value (a.u.) |
| βxxx | Value |
| βxxy | Value |
| βxyy | Value |
| βyyy | Value |
| βxxz | Value |
| βxyz | Value |
| βyyz | Value |
| βxzz | Value |
| βyzz | Value |
| βzzz | Value |
| βtotal | Value |
| Note: The values in this table are placeholders. The total first-order hyperpolarizability is calculated using the formula: β_total = (β_x² + β_y² + β_z²)1/2, where β_i = Σ_j (β_ijj + β_jij + β_jji) / 3. |
Advanced Synthetic Applications and Derivatization of 2 Fluoro 5 Nitrothiophene
Synthesis of Complex Heterocyclic Systems Incorporating 2-Fluoro-5-nitrothiophene Moieties
The reactivity of this compound lends itself to the construction of various complex heterocyclic systems. The fluorine atom, activated by the strong electron-withdrawing effect of the nitro group, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents and the formation of fused ring systems.
One common strategy involves the reaction of this compound with binucleophiles to construct fused heterocycles. For instance, reaction with a compound containing both a thiol and an amine group can lead to the formation of thieno[2,3-b] nih.govmdpi.comthiazine derivatives. Similarly, reactions with other dinucleophiles can be envisioned to produce a variety of fused systems.
Furthermore, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions. For example, reduction of the nitro group followed by reaction with a 1,2-dicarbonyl compound could yield thieno[2,3-b]pyrazine (B153567) derivatives. The amino group can also be diazotized and subsequently displaced to introduce other functionalities, further expanding the synthetic possibilities.
Cycloaddition reactions represent another powerful tool for the synthesis of complex heterocycles from this compound. nih.gov While the thiophene (B33073) ring itself is generally a poor diene in Diels-Alder reactions, its electron-deficient nature, enhanced by the nitro group, could make it a suitable dienophile in reactions with electron-rich dienes. conicet.gov.ar This would lead to the formation of bicyclic adducts that can be further elaborated. Additionally, the nitro group can be converted into other functional groups that can participate in [3+2] or other cycloaddition reactions to build diverse five-membered heterocyclic rings attached to the thiophene core. nih.govnih.gov
A notable example of incorporating a similar building block into a complex heterocyclic system is the Suzuki cross-coupling reaction of 2-bromo-5-nitrothiophene (B82342) with a pyridylboronic acid to yield a heteroarylpyridine derivative. worktribe.com This highlights the utility of substituted nitrothiophenes in constructing complex, multi-ring scaffolds.
Table 1: Examples of Potential Heterocyclic Systems Derived from this compound
| Starting Material | Reagent(s) | Potential Product | Reaction Type |
| This compound | 2-Aminoethanethiol | Thieno[2,3-b] nih.govmdpi.comthiazine derivative | SNAr, Cyclization |
| 2-Amino-5-nitrothiophene | Glyoxal | Thieno[2,3-b]pyrazine derivative | Condensation, Cyclization |
| This compound | Electron-rich diene | Bicyclic adduct | Diels-Alder Cycloaddition |
| 2-Bromo-5-nitrothiophene | Pyridylboronic acid | Heteroarylpyridine derivative | Suzuki Cross-Coupling worktribe.com |
Preparation of Thiophene-Based Monomers for Polymerization
Polythiophenes are a class of conducting polymers with significant applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The electronic properties of polythiophenes can be finely tuned by introducing functional groups onto the thiophene monomer.
This compound represents a potential precursor for the synthesis of functionalized thiophene monomers. The fluoro and nitro groups offer handles for further modification to introduce desired side chains that can influence the polymer's solubility, morphology, and electronic properties. For instance, the fluorine atom can be displaced via SNAr reactions to introduce alkyl or alkoxy side chains, which are known to enhance the processability of polythiophenes.
The nitro group, being strongly electron-withdrawing, can significantly impact the electronic properties of the resulting polymer. Poly(nitrothiophene) would be expected to have a lower highest occupied molecular orbital (HOMO) energy level compared to unsubstituted polythiophene, which could be advantageous for applications in n-type or ambipolar transistors. physchemres.org However, the direct polymerization of nitro-substituted thiophenes can sometimes be challenging. A more common strategy is to polymerize a more stable precursor monomer and then introduce the desired functionality post-polymerization, or to convert the nitro group to a more amenable functionality for polymerization.
For example, the nitro group could be reduced to an amine, which can then be acylated or alkylated to introduce a variety of side chains. The resulting amino-functionalized thiophene monomer could then be polymerized using standard methods such as oxidative polymerization with FeCl₃ or through cross-coupling methods like Stille or Suzuki polymerization. The synthesis of chiral polythiophenes often involves the preparation of non-racemic mono- and multi-substituted thiophene precursors, a strategy that could be adapted starting from this compound. mdpi.com
Table 2: Potential Thiophene Monomers Derived from this compound for Polymerization
| Starting Material | Synthetic Steps | Potential Monomer | Potential Polymer Property |
| This compound | SNAr with long-chain alcohol, reduction of NO₂ | 2-Alkoxy-5-aminothiophene | Improved solubility and processability |
| This compound | Reduction of NO₂, acylation with chiral acid | 2-Amino(chiral acyl)-thiophene | Chiral recognition properties |
| This compound | SNAr with a functionalized thiol | 2-(Functionalized thio)-5-nitrothiophene | Sensor applications |
Design and Synthesis of Ligands for Catalysis
Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the design of ligands is crucial for controlling the reactivity and selectivity of the metal center. wjarr.comnih.gov Thiophene-containing ligands have been employed in various catalytic systems. The functional groups on this compound provide a platform for the synthesis of novel ligands.
The fluorine atom can be substituted by nucleophiles containing donor atoms such as phosphorus, nitrogen, or sulfur to create new phosphine (B1218219), N-heterocyclic, or thioether ligands. For example, reaction with a diarylphosphine anion could yield a phosphine ligand with a 5-nitrothiophenyl substituent. The electronic properties of this ligand would be significantly influenced by the electron-withdrawing nitro group, which could in turn affect the catalytic activity of the corresponding metal complex.
A more versatile approach involves the transformation of the nitro group. Reduction to an amine provides a key intermediate for the synthesis of a wide range of ligands. For instance, condensation of the resulting 2-fluoro-5-aminothiophene with aldehydes or ketones can lead to Schiff base ligands. Further reaction of the amino group, for example, with thiophosgene, could yield an isothiocyanate, a versatile building block for more complex ligands.
An illustrative example is the synthesis of palladium(II) complexes with thiosemicarbazone ligands derived from 5-nitrothiophene-2-carboxaldehyde (B54426). smolecule.com These ligands, which are synthesized from a derivative of this compound, act as bidentate chelators, coordinating through the thionic sulfur and azomethine nitrogen atoms. Such complexes have shown potential in various catalytic applications.
Table 3: Potential Ligand Scaffolds from this compound
| Starting Material | Key Transformation(s) | Ligand Type | Potential Application |
| This compound | SNAr with diphenylphosphine | Phosphine ligand | Cross-coupling reactions |
| This compound | Reduction of NO₂, condensation with salicylaldehyde | Schiff base (salen-type) ligand | Oxidation catalysis |
| This compound | Conversion to 5-nitrothiophene-2-carboxaldehyde, reaction with thiosemicarbazide | Thiosemicarbazone ligand | Various catalytic transformations smolecule.com |
Role as a Building Block in Multi-Component Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. researchgate.netfu-berlin.de The functional groups present in this compound make it a potentially valuable component in various MCRs.
The key to utilizing this compound in MCRs lies in the transformation of its functional groups into reactive species suitable for these reactions. For example, the nitro group can be reduced to an amine. The resulting 2-fluoro-5-aminothiophene could then serve as the amine component in well-known MCRs such as the Ugi or Passerini reactions. nih.govillinois.edu
In a hypothetical Ugi four-component reaction, 2-fluoro-5-aminothiophene could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative. The fluorine atom would remain available for subsequent post-MCR modifications, such as nucleophilic substitution, to further increase molecular diversity.
Similarly, in a Passerini three-component reaction, an isocyanide derived from 2-fluoro-5-aminothiophene could react with a carboxylic acid and a carbonyl compound to produce an α-acyloxy carboxamide.
While direct participation of this compound in MCRs is less explored, its derivatives hold significant promise. For instance, conversion of the fluorine to a formyl group to give 5-nitrothiophene-2-carboxaldehyde provides a key aldehyde component for reactions like the Biginelli or Hantzsch reactions, leading to the synthesis of dihydropyrimidinones and dihydropyridines, respectively. baranlab.org
Table 4: Potential Application of this compound Derivatives in Multicomponent Reactions
| Derivative of this compound | MCR Type | Other Components | Potential Product Class |
| 2-Fluoro-5-aminothiophene | Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amides |
| Isocyanide from 2-fluoro-5-aminothiophene | Passerini Reaction | Carbonyl compound, Carboxylic Acid | α-Acyloxy carboxamides |
| 5-Nitrothiophene-2-carboxaldehyde | Biginelli Reaction | β-Ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinones |
| 5-Nitrothiophene-2-carboxaldehyde | Hantzsch Reaction | 2 eq. β-Ketoester, Ammonia | Dihydropyridines |
Applications in Materials Science of 2 Fluoro 5 Nitrothiophene Derivatives
Organic Electronic Materials (e.g., Semiconductors, OLEDs, OFETs)
Derivatives of 2-fluoro-5-nitrothiophene are promising candidates for use in a variety of organic electronic devices. The presence of both a strong electron-withdrawing nitro group and a highly electronegative fluorine atom on the thiophene (B33073) ring can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of the resulting materials. This is a crucial factor in designing n-type and ambipolar organic semiconductors, which are essential components for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The introduction of fluorine into conjugated polymers has been shown to enhance charge carrier mobility. For instance, the fluorination of the backbone of polythiophenes leads to an increased tendency to aggregate in solution due to a more co-planar backbone structure, which in turn can improve charge transport in thin-film transistors. acs.org Furthermore, the combination of fluoro and nitro substituents can influence the solid-state packing of organic materials, which is a critical factor for efficient charge transport in organic semiconductors. mst.edu The planarity and rigidity of thiophene-based building blocks are essential for intermolecular overlap of π-orbitals, a prerequisite for high charge mobility. mst.edu
While direct studies on polymers incorporating this compound are limited, research on analogous donor-acceptor (D-A) copolymers provides insight into their potential. For example, copolymers based on difluorobenzothiadiazole and thieno[3,2-b]thiophene (B52689) have been successfully used in high-performance OFETs. rsc.orgmdpi.com These studies highlight the effectiveness of using fluorinated acceptor units to tune the electronic properties of the resulting polymers. It is anticipated that the integration of the this compound unit into D-A copolymers could lead to materials with low bandgaps and high electron affinity, making them suitable for n-channel or ambipolar OFETs.
The general principle of D-A copolymers involves alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. mdpi.comnih.gov This architecture allows for the tuning of the polymer's bandgap and energy levels. Given the strong electron-accepting nature of this compound, it could serve as a potent acceptor moiety in such copolymers.
Below is a table summarizing the properties of related fluorinated and nitro-substituted organic semiconductor materials, illustrating the potential impact of the this compound moiety.
| Material Class | Key Features | Potential Application |
| Fluorinated Polythiophenes | Increased ionization potential, enhanced solution aggregation, higher charge carrier mobility. acs.org | OFETs with improved performance. |
| Donor-Acceptor Copolymers with Fluorinated Acceptors | Tunable HOMO/LUMO levels, narrow bandgaps. rsc.orgmdpi.com | OFETs, Organic Solar Cells. |
| Pyridyl-Capped Thiophene Co-crystals with Fluoro/Nitro Groups | Controlled solid-state packing through halogen bonding. mst.edu | Organic Semiconductors with tailored morphology. |
Polymeric Materials with Tunable Optoelectronic Properties
The incorporation of this compound into polymeric structures offers a powerful strategy for fine-tuning their optoelectronic properties. The strong electron-withdrawing nature of this moiety can be leveraged to create polymers with specific absorption and emission characteristics, as well as desired energy levels for various applications.
The fluorination of the thiophene backbone in regioregular poly(3-alkylthiophenes) has been demonstrated to have a significant impact on the resulting polymer's properties. Backbone fluorination leads to an increase in the polymer's ionization potential without a substantial change in the optical bandgap. acs.org This effect is attributed to the enhanced co-planarity of the polymer backbone, which also promotes aggregation in solution. acs.org These findings suggest that polymers derived from this compound could exhibit enhanced intermolecular interactions and potentially higher charge carrier mobilities compared to their non-fluorinated counterparts.
The concept of donor-acceptor (D-A) copolymers is central to the development of polymeric materials with tunable properties. By combining this compound as a strong acceptor unit with various electron-donating monomers, a wide range of materials with tailored bandgaps can be synthesized. rsc.orgnih.gov The composition and sequence of donor and acceptor units within the polymer chain can be systematically varied to control the resulting optical and electrochemical properties. rsc.org This approach has been successfully used to create low-bandgap polymers for applications in organic solar cells and near-infrared emitting OLEDs.
The table below summarizes the effects of fluorination on the properties of poly(3-alkylthiophenes), providing a basis for predicting the behavior of polymers containing the this compound unit.
| Polymer | Ionization Potential (eV) | Optical Bandgap (eV) | Charge Carrier Mobility (cm²/Vs) |
| Poly(3-hexylthiophene) | 4.9 | 1.9 | ~0.01 |
| Poly(3-hexyl-4-fluorothiophene) | 5.1 | 1.9 | ~0.05 |
| Poly(3-octylthiophene) | 4.9 | 1.9 | ~0.01 |
| Poly(3-octyl-4-fluorothiophene) | 5.2 | 1.9 | ~0.04 |
Data adapted from a study on the influence of backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes. The values are approximate and serve for comparative purposes. acs.org
Development of Fluorescent Probes and Sensors (excluding biological sensing)
Derivatives of this compound hold significant promise for the development of fluorescent probes and sensors for the detection of various analytes, excluding biological sensing applications. The design of such sensors often relies on the principle of photoinduced electron transfer (PET). In a PET-based sensor, the fluorophore is typically quenched in its native state due to electron transfer from a recognition unit. Upon binding of the analyte to the recognition unit, the PET process is inhibited, leading to a "turn-on" of fluorescence.
The 2-fluoro-5-nitroaromatic moiety is an excellent candidate for the recognition part of a fluorescent sensor due to its strong electron-withdrawing character, which facilitates the PET quenching mechanism. While direct examples using this compound are not extensively documented, the closely related 2-fluoro-5-nitrobenzoate group has been successfully employed as a recognition site for hydrogen polysulfides (H₂Sₙ). mdpi.comnih.gov In these probes, the 2-fluoro-5-nitrobenzoyl group acts as the H₂Sₙ receptor. mdpi.com The reaction with the analyte triggers a change in the electronic properties of the system, leading to a significant enhancement in fluorescence intensity. nih.gov
The photophysical properties of donor-π-acceptor molecules based on thiophene and a fluorinated benzonitrile (B105546) acceptor have been studied, revealing significant intramolecular charge transfer (ICT) characteristics. nih.govscispace.com This ICT is sensitive to the surrounding environment, a property known as solvatochromism, which can be exploited in the design of sensors for solvent polarity or specific chemical interactions. nih.govscispace.com
The following table presents data on fluorescent probes that utilize a 2-fluoro-5-nitroaromatic group for the detection of H₂Sₙ, illustrating the potential of this compound derivatives in this field.
| Probe Name | Fluorophore | Recognition Moiety | Detection Limit | Response Time |
| Lyso-NRT-HP | 1,8-naphthalimide | 2-fluoro-5-nitrobenzoyl | Not Specified | Not Specified |
| TCFPB-H₂Sₙ | Tricyanofuranyl imino-salicylaldehyde | 2-fluoro-5-nitrobenzoate | 43 nM | 2 min |
| NIPY-NF | Not Specified | 2-fluoro-5-nitrobenzoic ester | 84 nM | < 6 min |
Data extracted from studies on fluorescent probes for hydrogen polysulfide. mdpi.com
The design principles and findings from these studies on 2-fluoro-5-nitrobenzoate-based probes can be directly translated to the development of sensors based on this compound, opening up avenues for creating novel chemosensors for a variety of non-biological analytes.
Future Research Directions in 2 Fluoro 5 Nitrothiophene Chemistry
Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of nitroaromatic compounds, including 2-Fluoro-5-nitrothiophene, has traditionally relied on methods that are effective but often generate significant chemical waste and involve hazardous reagents. A major future direction is the development of more sustainable and environmentally benign synthetic protocols.
Alternative Nitrating Agents and Catalysts: Research is moving away from the conventional use of mixed nitric and sulfuric acids, which are highly corrosive and produce large volumes of acidic waste. rsc.org Future studies will likely focus on solid-supported nitrating agents, such as inorganic nitrates adsorbed on silica (B1680970) gel, which can simplify product purification and reduce waste streams. nih.gov The use of solid acid catalysts, like metal-exchanged montmorillonite (B579905) clays, presents a promising alternative for the nitration of thiophene (B33073), potentially offering higher selectivity and eliminating the need for acetic anhydride (B1165640). Another green approach involves using alternative and safer nitrating reagents like calcium nitrate (B79036) or copper nitrate, which can be employed under milder conditions. acs.org The development of catalytic methods, using transition metals or other catalysts, aims to increase reaction efficiency and selectivity, thereby reducing byproducts. rsc.org
Innovative Activation Methods: To minimize the energy consumption and environmental impact of chemical processes, researchers are exploring alternative energy sources. nih.gov Microwave-assisted synthesis has been shown to accelerate nitration reactions, often leading to higher yields in shorter reaction times with less energy usage. acs.orgnih.gov Similarly, ultrasound-assisted nitration is another area of investigation that can enhance reaction rates and efficiency. nih.gov These methods align with the principles of green chemistry by reducing energy requirements and potentially enabling the use of less hazardous solvents. nih.gov
Flow Chemistry for Enhanced Safety and Efficiency: Continuous flow synthesis is emerging as a powerful technology for the production of chemical compounds, offering significant advantages in terms of safety, efficiency, and scalability. nih.gov For the synthesis of a potentially energetic compound like this compound, flow chemistry provides superior control over reaction parameters such as temperature and reaction time, which minimizes the risk of runaway reactions. This technology also allows for the integration of synthesis with purification steps, leading to a more streamlined and less wasteful process.
A summary of potential green chemistry approaches for the synthesis of this compound is presented in the table below.
| Approach | Key Features | Potential Advantages |
| Alternative Nitrating Agents | Use of solid-supported nitrates (e.g., on silica) or metal nitrates (e.g., Ca(NO₃)₂, Cu(NO₃)₂). | Reduced acidic waste, easier product isolation, milder reaction conditions. |
| Solid Acid Catalysts | Employing catalysts like metal-exchanged clays. | Increased selectivity, potential to avoid hazardous reagents like acetic anhydride. |
| Microwave/Ultrasound Assistance | Application of alternative energy sources to drive the reaction. | Faster reaction times, reduced energy consumption, potentially higher yields. |
| Continuous Flow Synthesis | Performing the reaction in a continuous microreactor system. | Enhanced safety, precise control over reaction parameters, improved efficiency and scalability. |
Photochemical and Electrochemical Transformations
The unique electronic properties of this compound, conferred by the electron-withdrawing nitro group and the fluorine atom on the thiophene ring, make it a candidate for novel photochemical and electrochemical transformations.
Electrochemical Synthesis and Modifications: Electrochemical methods offer a green alternative to traditional chemical synthesis by using electricity to drive reactions, thus avoiding harsh reagents. The electrochemical nitration of aromatic compounds using nitrite (B80452) as a nitrogen source is a promising avenue for greener synthesis pathways. acs.org For this compound, electrochemical approaches could be explored for both its synthesis and subsequent modifications. For instance, the electrochemical reduction of the nitro group could provide a controlled route to the corresponding amine or other reduced species like hydroxylamines and nitroso derivatives. rsc.org Studies on the electrochemical reduction of nitrothiophenes have shown the formation of persistent radical anions, which could be harnessed for further synthetic transformations.
Photochemical Reactions: The presence of a carbon-fluorine bond and a nitro group suggests that this compound may undergo interesting photochemical reactions. Research on the photolysis of other fluorinated aromatic compounds has demonstrated that C-F bonds can be cleaved under UV irradiation. mt.comnih.gov Similarly, studies on halo-nitrothiophenes, such as 2-iodo-5-nitrothiophene, have shown that the carbon-halogen bond can undergo photocleavage, leading to substitution reactions. researchgate.net Future research could investigate the photostability of this compound and the potential for photo-induced substitution of either the fluorine atom or the nitro group. Furthermore, photocatalytic methods could be explored for the degradation or transformation of the thiophene ring, as has been demonstrated for the photocatalytic oxidative desulfurization of thiophene. azom.comamericanpharmaceuticalreview.com
The table below outlines potential areas of investigation for the photochemical and electrochemical transformations of this compound.
| Transformation Type | Potential Reaction | Research Focus |
| Electrochemical | Reduction of the nitro group. | Controlled synthesis of 2-fluoro-5-aminothiophene or intermediate reduction products. |
| Nucleophilic substitution of fluorine. | Investigating the feasibility of replacing the fluorine atom with other functional groups under electrochemical conditions. | |
| Greener synthesis. | Development of an electrochemical nitration method for 2-fluorothiophene (B33856). | |
| Photochemical | Photo-cleavage of C-F or C-NO₂ bond. | Exploring photo-induced substitution reactions to introduce new functionalities. |
| Photocatalytic degradation. | Studying the decomposition of the thiophene ring for environmental remediation applications. | |
| Photo-isomerization or rearrangement. | Investigating potential structural rearrangements under UV irradiation. |
High-Throughput Experimentation and Automation in Synthesis
To accelerate the discovery of optimal synthetic routes and novel applications for this compound, high-throughput experimentation (HTE) and automated synthesis platforms are expected to play a crucial role.
Rapid Reaction Optimization: HTE allows for the parallel execution of a large number of experiments, making it an ideal tool for rapidly screening a wide range of reaction parameters. longdom.orgspringerprofessional.de For the synthesis of this compound, HTE could be employed to systematically evaluate different nitrating agents, catalysts, solvents, temperatures, and reaction times to identify the conditions that provide the highest yield and purity. nih.govnih.gov This data-rich approach can significantly shorten the development time for new and improved synthetic methods. springerprofessional.de
Automated Synthesis Platforms: The integration of robotics and software control can lead to fully automated synthesis systems. americanpharmaceuticalreview.comshimadzu.com Automated flow chemistry platforms, for example, enable the continuous and controlled synthesis of chemical compounds with minimal manual intervention. nih.govsci-hub.se Such systems are particularly beneficial for handling hazardous reagents and for performing multi-step syntheses in a telescoped fashion, which reduces the need for intermediate purification steps. mt.com The development of an automated synthesis platform for this compound and its derivatives would not only improve efficiency and reproducibility but also enhance safety.
Integration with Artificial Intelligence: The large datasets generated by HTE can be used to train machine learning algorithms to predict reaction outcomes and suggest optimal reaction conditions. nih.govnih.gov The synergy between HTE, automated synthesis, and artificial intelligence (AI) is paving the way for "self-driving laboratories" where AI algorithms design and execute experiments to achieve a desired synthetic target. biopharminternational.com This futuristic approach could revolutionize the way new derivatives of this compound are discovered and synthesized.
The following table summarizes the potential applications of HTE and automation in the chemistry of this compound.
| Technology | Application | Expected Outcome |
| High-Throughput Experimentation (HTE) | Screening of reaction conditions (catalysts, solvents, temperature, etc.) for synthesis and derivatization. | Rapid identification of optimal reaction parameters, leading to improved yields and selectivity. |
| Automated Flow Chemistry | Continuous and controlled synthesis of this compound. | Enhanced safety, improved process control, higher efficiency, and easier scalability. |
| Robotic Synthesis Platforms | Automated execution of multi-step synthetic sequences for creating derivatives. | Increased throughput for library synthesis, improved reproducibility, and reduced manual labor. |
| Artificial Intelligence (AI) and Machine Learning | Analysis of HTE data to build predictive models for reaction outcomes. | Accelerated discovery of new synthetic routes and novel compounds with desired properties. |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. The use of advanced spectroscopic techniques for in-situ and real-time reaction monitoring, often referred to as Process Analytical Technology (PAT), is a key future research direction. longdom.orgmt.com
In-situ Spectroscopic Monitoring: Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors to provide continuous data on the concentration of reactants, intermediates, and products. rsc.orgnih.govnih.gov For the nitration of 2-fluorothiophene, Raman spectroscopy could be particularly useful for monitoring the formation of the nitronium ion and the consumption of the starting material. sci-hub.se In-situ FTIR has been successfully used to monitor other hazardous reactions, providing valuable kinetic and mechanistic insights. americanpharmaceuticalreview.com
Real-time Analysis in Flow Chemistry: The combination of continuous flow synthesis and real-time spectroscopic analysis is especially powerful. researchgate.net It allows for the precise control of reaction conditions based on immediate feedback from the analytical probes. This approach can be used to quickly establish steady-state conditions, optimize product yield and purity, and ensure process stability and safety. americanpharmaceuticalreview.com
Advanced Mass Spectrometry Techniques: Real-time monitoring of chemical reactions can also be achieved using mass spectrometry, for example, by employing techniques like low-temperature plasma probes or probe electrospray ionization. shimadzu.comresearchgate.net These methods allow for the direct analysis of the reaction mixture with minimal sample preparation, providing rapid information on the molecular weight of the species present.
The table below highlights some advanced spectroscopic techniques and their potential applications in monitoring the synthesis of this compound.
| Spectroscopic Technique | Application | Information Gained |
| Raman Spectroscopy | In-situ monitoring of nitration reactions. | Concentration of nitrating species, consumption of starting material, formation of product and byproducts. |
| FTIR Spectroscopy | Real-time analysis in batch or flow reactors. | Tracking of functional group transformations, reaction kinetics, and detection of intermediates. |
| NMR Spectroscopy | In-situ or flow-NMR for detailed mechanistic studies. | Structural elucidation of intermediates, quantitative analysis of reaction components, and kinetic profiling. |
| Mass Spectrometry (MS) | Real-time monitoring of reaction progress. | Identification of reactants, products, and intermediates by their molecular weight. |
Q & A
Q. What are the optimal synthetic conditions for preparing 2-fluoro-5-nitrothiophene, and how do solvent polarity and temperature influence yield?
Methodological Answer: Synthesis typically involves nitration and fluorination steps. Key parameters include:
- Solvent choice: Polar aprotic solvents like dichloromethane (DCM) or acetonitrile enhance reactant solubility and stabilize intermediates .
- Temperature control: Low temperatures (0–5°C) during nitration minimize side reactions, while fluorination may require higher temperatures (50–80°C) .
- Catalysts: Lewis acids (e.g., BF₃) or transition metals (e.g., Cu) can improve regioselectivity .
Validate purity via HPLC or NMR, referencing NIST spectral libraries .
Q. How do the electron-withdrawing nitro and fluorine groups affect the reactivity of this compound in electrophilic substitution?
Methodological Answer: The nitro group (-NO₂) at C5 deactivates the thiophene ring, directing electrophiles to the C3 position. The fluorine atom at C2 further reduces electron density, favoring nucleophilic attack at C4 in cross-coupling reactions . Experimental verification via kinetic studies (UV-Vis monitoring) or computational modeling (DFT) is recommended .
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- Structural confirmation: ¹⁹F NMR (δ ~ -110 ppm for C-F) and ¹H NMR (aromatic protons at δ 6.5–8.0 ppm) .
- Purity assessment: HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .
- Crystallography: Single-crystal X-ray diffraction resolves regiochemistry, as seen in related fluorinated thiophenes .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer: The compound is sensitive to light and moisture due to the nitro group. Store at -20°C in amber vials under inert gas (N₂/Ar). Degradation products (e.g., nitroso derivatives) can be monitored via TLC or FTIR .
Q. What are the primary applications of this compound in medicinal chemistry?
Methodological Answer: The thiophene core serves as a bioisostere for benzene in drug design. Applications include:
- Antimicrobial agents: Nitro groups disrupt bacterial redox pathways .
- Kinase inhibitors: Fluorine enhances binding to ATP pockets .
Screen derivatives using in vitro assays (e.g., MIC for antibiotics) .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for material science applications?
Methodological Answer:
Q. What computational strategies predict the reactivity of this compound in multi-step syntheses?
Methodological Answer:
- DFT calculations: Optimize transition states for nitration/fluorination steps (software: Gaussian, ORCA) .
- Molecular docking: Simulate interactions with biological targets (e.g., CYP450 enzymes) using AutoDock .
Validate with kinetic isotope effects (KIEs) or isotopic labeling .
Q. How does this compound interact with biological targets at the molecular level?
Methodological Answer:
Q. What are the challenges in synthesizing this compound-based polymers for optoelectronics?
Methodological Answer:
Q. How can contradictory literature data on the synthesis of this compound derivatives be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
